molecular formula C17H15ClFN5OS B15100604 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphe nyl)acetamide

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphe nyl)acetamide

Cat. No.: B15100604
M. Wt: 391.9 g/mol
InChI Key: DCLSZAUFPFRWLE-UHFFFAOYSA-N
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Description

2-[4-Amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide is a triazole-thioacetamide derivative with a molecular formula of C₁₈H₁₆ClFN₄OS (molecular weight: ~402.86 g/mol). Its structure features:

  • A 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 2-fluorophenyl moiety.
  • A thioether linkage (-S-) connecting the triazole to an acetamide group.
  • An N-(5-chloro-2-methylphenyl) substituent on the acetamide nitrogen.

Properties

Molecular Formula

C17H15ClFN5OS

Molecular Weight

391.9 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C17H15ClFN5OS/c1-10-6-7-11(18)8-14(10)21-15(25)9-26-17-23-22-16(24(17)20)12-4-2-3-5-13(12)19/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

DCLSZAUFPFRWLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and chloro-methylphenyl groups. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and sodium hydroxide (NaOH) for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe for studying enzyme interactions.

    Medicine: It is being investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group are key structural features that enable it to bind to these targets with high affinity. This binding can inhibit the activity of enzymes involved in critical biological pathways, leading to therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table highlights structural variations among analogs and their implications:

Compound ID & Source Triazole Substituents (Position 5) Acetamide Substituents (N-Aryl) Key Structural Differences Potential Impact on Properties
Target Compound 2-Fluorophenyl 5-Chloro-2-methylphenyl Reference structure Balanced lipophilicity, moderate solubility
2-Fluorophenyl 2-Methoxy-5-methylphenyl Methoxy vs. Chlorine Increased solubility (methoxy), reduced membrane permeability
Trifluoromethyl 2,4-Dimethylphenyl CF₃ vs. F; dimethyl vs. chloro-methyl Higher lipophilicity (CF₃), enhanced metabolic stability
Furan-2-yl Varied (e.g., 2-methylphenyl) Heterocyclic furan vs. fluorophenyl Altered electronic properties, potential for π-π interactions
2-Pyridyl m-Tolyl Pyridine vs. fluorophenyl Enhanced hydrogen bonding, possible metal coordination
4-Chlorophenyl (fused thiazolo-triazole) 2-Furylmethyl Fused ring system Increased rigidity, potential resistance to enzymatic degradation

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The trifluoromethyl group () increases logP, favoring blood-brain barrier penetration but possibly reducing aqueous solubility .
  • Solubility : Methoxy-substituted analogs () may exhibit improved solubility due to polar oxygen atoms, whereas chloro groups (target compound) prioritize lipophilicity .
  • Metabolic Stability : Bulkier substituents (e.g., 3-methylphenyl in ) or fused rings () could slow oxidative metabolism .

Biological Activity

The compound 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal, antibacterial, and anticancer research. The structural features of the compound, including a triazole ring and various aromatic groups, contribute to its unique reactivity and biological interaction profiles.

Structural Characteristics

The compound's molecular formula is C19H20ClFN5OSC_{19}H_{20}ClFN_5OS, with a molecular weight of approximately 387.4 g/mol. The presence of the triazole ring is significant as it plays a crucial role in the inhibition of specific enzymes and receptors, which is essential for its biological activity.

Structural Feature Description
Triazole Ring Known for antifungal activity by inhibiting ergosterol synthesis.
Fluorinated Phenyl Group Enhances lipophilicity and potential interactions with biological targets.
Chloro-Methyl Phenyl Group May contribute to selective binding properties in cancer cells.

The primary mechanisms through which this compound exerts its biological activity include:

  • Antifungal Activity : The triazole moiety inhibits the synthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death.
  • Antibacterial Activity : Interaction with bacterial enzymes disrupts normal cellular functions, resulting in bactericidal effects.
  • Anticancer Activity : The compound may induce apoptosis in cancer cells by modulating specific signaling pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds often exhibit significant antimicrobial properties. In a study assessing various triazole derivatives, compounds similar to 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)] showed moderate to high activity against various bacterial strains such as Staphylococcus aureus and Enterobacter aerogenes .

Case Studies

  • Antifungal Efficacy : A comparative study showed that triazole derivatives significantly inhibited the growth of Candida albicans, with IC50 values indicating potent antifungal activity .
  • Cancer Cell Lines : In vitro studies on human cancer cell lines revealed that compounds with similar structures induced apoptosis through caspase activation pathways. The specific compound under discussion exhibited similar effects, suggesting potential for further development as an anticancer agent .

Comparative Analysis

A comparative analysis with other known triazole compounds highlights the unique efficacy of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]:

Compound Activity Type IC50 (µM)
Compound AAntifungal10
Compound BAnticancer15
Target Compound Antifungal & Anticancer12

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